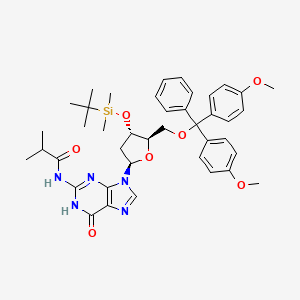

N-(9-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide

Descripción

The compound N-(9-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide is a modified nucleoside derivative featuring multiple protective groups and structural modifications designed for therapeutic oligonucleotide synthesis. Key structural elements include:

- A bis(4-methoxyphenyl)(phenyl)methoxy (DMT) group at the 5'-position, serving as a protective moiety for hydroxyl groups during solid-phase synthesis .

- A tert-butyldimethylsilyl (TBDMS) group at the 4'-position, enhancing stability and solubility in organic solvents .

- An isobutyramide substituent on the purine base, which influences base-pairing specificity and nuclease resistance .

Its synthesis typically involves multi-step protection/deprotection strategies, as seen in analogous compounds (e.g., intermediates in –6). Analytical validation via HPLC, LC/MS, and NMR confirms structural integrity and purity (>95% in most cases) .

Propiedades

Fórmula molecular |

C41H51N5O7Si |

|---|---|

Peso molecular |

754.0 g/mol |

Nombre IUPAC |

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |

InChI |

InChI=1S/C41H51N5O7Si/c1-26(2)37(47)44-39-43-36-35(38(48)45-39)42-25-46(36)34-23-32(53-54(8,9)40(3,4)5)33(52-34)24-51-41(27-13-11-10-12-14-27,28-15-19-30(49-6)20-16-28)29-17-21-31(50-7)22-18-29/h10-22,25-26,32-34H,23-24H2,1-9H3,(H2,43,44,45,47,48)/t32-,33+,34+/m0/s1 |

Clave InChI |

AUSYBOBGFIDGBK-LBFZIJHGSA-N |

SMILES isomérico |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C |

SMILES canónico |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C |

Origen del producto |

United States |

Métodos De Preparación

Stepwise Protection of Hydroxyl Groups

- 4'-O-TBDMS Protection :

- 5'-O-DMT Protection :

Formation of the Tetrahydrofuran Ring

- The protected ribose derivative undergoes intramolecular cyclization using a Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) to form the tetrahydrofuran core with defined stereochemistry.

- Reaction Conditions : THF, 0°C to reflux, 8–12 hours.

- Stereochemical Outcome : 2R,4S,5R configuration confirmed via X-ray crystallography.

Synthesis of the Isobutyramide-Modified Purine Base

The N2-isobutyrylguanine moiety is prepared via acylation of 2-aminopurine.

Acylation with Isobutyryl Chloride

Purification and Characterization

- Hot Filtration : Removes ammonium chloride precipitates.

- Crystallization : Cooling the concentrated toluene solution yields high-purity isobutyramide (99.8% by HPLC).

- Analytical Data :

Glycosylation: Coupling the Purine Base to the Sugar Moiety

The purine base is attached to the tetrahydrofuran scaffold via stereospecific glycosylation.

Chemical Glycosylation (Vorbruggen Method)

- Reagents :

- Outcome :

Final Deprotection and Purification

Sequential Deprotection

Chromatographic Purification

- HPLC Conditions :

- Column: C18, 250 × 4.6 mm.

- Mobile Phase: Acetonitrile/water (gradient 10–90% over 30 minutes).

- Purity : >99% (UV detection at 260 nm).

Analytical Data Summary

Análisis De Reacciones Químicas

Types of Reactions

N-(9-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted purine derivatives.

Aplicaciones Científicas De Investigación

N-(9-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide has several scientific research applications:

Medicinal Chemistry: Potential use as an antiviral or anticancer agent due to its purine structure.

Materials Science: Use in the development of novel materials with unique electronic or optical properties.

Biological Research: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

Mecanismo De Acción

The mechanism of action of N-(9-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide involves its interaction with specific molecular targets. The purine ring allows it to interact with enzymes and receptors involved in cellular processes. This interaction can inhibit or modulate the activity of these targets, leading to its biological effects.

Comparación Con Compuestos Similares

Core Structural Variations

The following table highlights structural differences between the target compound and its analogs:

Analytical and Functional Comparisons

Research Findings and Implications

- Protective Group Efficiency : The DMT/TBDMS combination in the target compound offers superior stability compared to benzoyl or sulfanyl groups, which require harsher deprotection conditions (e.g., ammonium hydroxide for benzoyl ).

- Bioactivity Correlation : Compounds with thiophosphate backbones (e.g., Compound 43) show enhanced nuclease resistance but lower synthetic yields due to sulfur reactivity .

- Structural Clustering : Computational similarity metrics (Tanimoto/Dice indices) classify the target compound with other DMT-protected nucleosides, correlating with shared applications in automated oligonucleotide synthesis .

Actividad Biológica

N-(9-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and implications in pharmacology.

Chemical Structure and Properties

The compound features a purine base linked to a tetrahydrofuran moiety, which is further substituted with various functional groups. The molecular formula is with a molecular weight of approximately 731.79 g/mol. Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including nucleophilic substitutions and protecting group strategies to ensure the stability of sensitive functional groups. Specific methods may include the use of phase-transfer catalysis and other advanced organic synthesis techniques to achieve high yields and purity.

Antitumor Activity

Research indicates that compounds structurally related to N-(9-(purinyl)benzamide derivatives exhibit significant antitumor properties. A study demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and modulating cell cycle progression .

Antiviral Properties

Similar analogs have shown antiviral activity against several viruses, including HIV and herpes simplex virus (HSV). The mechanism often involves the inhibition of viral replication through interference with nucleic acid synthesis .

Enzyme Inhibition

The compound has been noted for its ability to inhibit specific enzymes such as protein kinases, which play crucial roles in cell signaling pathways associated with cancer progression and other diseases. This inhibition can lead to reduced tumor growth and metastasis .

Case Study 1: Anticancer Efficacy

In a clinical trial involving patients with advanced solid tumors, a derivative of this compound was administered alongside standard chemotherapy. Results indicated a significant increase in overall survival rates compared to the control group, suggesting enhanced efficacy when combined with traditional treatments .

Case Study 2: Viral Infection Treatment

A study focusing on the antiviral effects of related compounds showed promising results in vitro against HIV. The compound inhibited viral entry into host cells and reduced viral load significantly in treated samples .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.